molecular formula C19H26N4O B2616436 3,3,4,4-tetramethyl-1-({methyl[(1-phenyl-1H-pyrazol-4-yl)methyl]amino}methyl)azetidin-2-one CAS No. 1376271-16-7

3,3,4,4-tetramethyl-1-({methyl[(1-phenyl-1H-pyrazol-4-yl)methyl]amino}methyl)azetidin-2-one

Cat. No.: B2616436
CAS No.: 1376271-16-7
M. Wt: 326.444
InChI Key: PHTTULWBRGBADE-UHFFFAOYSA-N
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Description

3,3,4,4-tetramethyl-1-({methyl[(1-phenyl-1H-pyrazol-4-yl)methyl]amino}methyl)azetidin-2-one is a complex organic compound featuring a unique azetidinone core structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4-tetramethyl-1-({methyl[(1-phenyl-1H-pyrazol-4-yl)methyl]amino}methyl)azetidin-2-one typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Azetidinone Core: The azetidinone core can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-lactam. This step often requires the use of strong bases or acids as catalysts and may involve heating under reflux conditions.

    Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via a nucleophilic substitution reaction. This step typically involves the reaction of a pyrazole derivative with an appropriate electrophile, such as an alkyl halide.

    Final Functionalization: The final step involves the introduction of the methyl and phenyl groups through alkylation and arylation reactions. These reactions often require the use of organometallic reagents, such as Grignard reagents or organolithium compounds, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3,3,4,4-tetramethyl-1-({methyl[(1-phenyl-1H-pyrazol-4-yl)methyl]amino}methyl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, aryl halides, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3,3,4,4-tetramethyl-1-({methyl[(1-phenyl-1H-pyrazol-4-yl)methyl]amino}methyl)azetidin-2-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features and possible biological activities.

    Biological Research: It is used in the study of enzyme inhibition, receptor binding, and other biochemical processes.

    Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs targeting various diseases.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 3,3,4,4-tetramethyl-1-({methyl[(1-phenyl-1H-pyrazol-4-yl)methyl]amino}methyl)azetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    3,3,4,4-tetramethyl-1-({methyl[(1-phenyl-1H-pyrazol-4-yl)methyl]amino}methyl)azetidin-2-one: shares structural similarities with other azetidinone derivatives and pyrazole-containing compounds.

    1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane: Another compound with a complex structure and potential biological activities.

    4,4ʹ-(Arylmethylene)bis(1 H -pyrazol-5-ols):

Uniqueness

The uniqueness of this compound lies in its combination of an azetidinone core with a pyrazole ring, providing a distinct structural framework that may confer specific biological activities and therapeutic potential.

Properties

IUPAC Name

3,3,4,4-tetramethyl-1-[[methyl-[(1-phenylpyrazol-4-yl)methyl]amino]methyl]azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O/c1-18(2)17(24)22(19(18,3)4)14-21(5)12-15-11-20-23(13-15)16-9-7-6-8-10-16/h6-11,13H,12,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTTULWBRGBADE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C1(C)C)CN(C)CC2=CN(N=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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